Deterenol acetate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of deterenol acetate typically involves the acetylation of deterenol. The reaction conditions often include the use of acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete acetylation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale acetylation processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: The compound can be reduced to its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the acetate group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Ketones, aldehydes
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Deterenol acetate has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry for the calibration of instruments and validation of methods.
Biology: The compound is studied for its effects on beta-adrenoceptors and its potential use in modulating biological pathways.
Medicine: this compound is investigated for its therapeutic potential in treating conditions like glaucoma due to its hypotensive effects.
Industry: It is used in the development of new pharmaceuticals and as a chemical intermediate in the synthesis of other compounds.
Mechanism of Action
Deterenol acetate exerts its effects by acting as a beta-adrenoceptor agonist. It binds to beta-adrenoceptors on the surface of cells, leading to the activation of adenylate cyclase and an increase in cyclic adenosine monophosphate (cAMP) levels. This cascade of events results in various physiological responses, including the relaxation of smooth muscles and reduction of intraocular pressure in the eye .
Comparison with Similar Compounds
Epinephrine: Both compounds are beta-adrenoceptor agonists, but epinephrine has a broader range of physiological effects.
Isoproterenol: Similar to deterenol acetate, isoproterenol is a beta-adrenoceptor agonist but is more commonly used in the treatment of bradycardia and heart block.
Norepinephrine: While norepinephrine also targets adrenergic receptors, it primarily acts on alpha receptors and has different therapeutic applications.
Uniqueness: this compound is unique in its specific application as a nonmydriatic and nonmiotic hypotensive agent, making it particularly useful in the treatment of glaucoma without causing pupil dilation or constriction .
Biological Activity
Deterenol acetate, also known as isopropyloctopamine, is a compound that has garnered attention for its potential biological activities, particularly in the context of dietary supplements and weight loss products. This article explores the pharmacological profile, biological mechanisms, and associated health risks of this compound based on diverse research findings.
Pharmacological Profile
This compound is classified as a beta-agonist, which means it primarily stimulates beta-adrenergic receptors in the body. Its activity has been studied extensively in both in vitro and in vivo settings.
In Vitro Studies
Research indicates that deterenol exhibits selective beta-agonist activity without significant alpha-adrenergic effects. For instance, a study involving guinea pig atria and trachea demonstrated that deterenol effectively activates beta-adrenergic receptors, leading to physiological responses such as increased heart rate and bronchodilation .
In Vivo Studies
Limited human studies have been conducted on orally administered deterenol. One notable study from 1949 examined various dosages of deterenol in human subjects, revealing:
- At 1 mg kg: Vasodepressor effects.
- At 2−3 mg kg: Symptoms included flushing, anxiety, and increased heart rate.
- At 5 mg kg: Induced vomiting and hypotension .
These findings suggest that while deterenol has potential therapeutic uses, its safety profile requires careful consideration.
Concentration-Response Relationships
The concentration-response relationships of deterenol have been quantified in various studies. The following table summarizes key findings regarding its efficacy (E max) and potency (EC 50) across different adrenergic receptors:
Receptor Type | EC 50 (nM) | E max (%) |
---|---|---|
ADRα1A | 11 | 87 |
ADRα1B | 3.9 | 94 |
ADRα2A | 100 | 89 |
ADRβ1 | Not specified | Not specified |
ADRβ2 | Not specified | Not specified |
These values indicate that deterenol has varying degrees of potency across different adrenergic receptor subtypes, with particularly strong activity at ADRα1B .
Case Studies and Health Risks
This compound has been associated with serious health risks when used in dietary supplements. A comprehensive analysis of dietary supplements containing deterenol revealed the presence of multiple stimulants, often leading to adverse events such as cardiac arrest. In one study assessing 17 brands of dietary supplements, it was found that:
Properties
IUPAC Name |
acetic acid;4-[1-hydroxy-2-(propan-2-ylamino)ethyl]phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2.C2H4O2/c1-8(2)12-7-11(14)9-3-5-10(13)6-4-9;1-2(3)4/h3-6,8,11-14H,7H2,1-2H3;1H3,(H,3,4) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQAISLPMVAAADT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(C1=CC=C(C=C1)O)O.CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1644449-83-1 |
Source
|
Record name | Deterenol acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1644449831 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DETERENOL ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BLO5PSU8OW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.